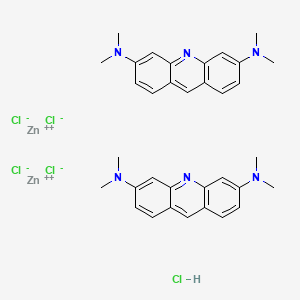![molecular formula C8H5BrClFN2 B12842730 6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B12842730.png)
6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and is often used in medicinal chemistry for drug development. The presence of bromine, chlorine, and fluorine atoms in the structure makes it a versatile intermediate for various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available imidazo[1,2-a]pyridine.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether (MOMCl) or chloromethyl chloroformate in the presence of a base such as triethylamine.
Fluorination: The fluorine atom at the 7-position can be introduced using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Industrial Production Methods
Industrial production of 6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine involves similar steps but on a larger scale. The reactions are optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen in the imidazo[1,2-a]pyridine ring.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed depend on the type of reaction. For example, nucleophilic substitution with sodium azide would yield 6-azido-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine is used as a building block for the synthesis of more complex heterocyclic compounds
Biology
In biological research, this compound is studied for its potential as a pharmacophore. Its derivatives have shown promise in inhibiting certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their antimicrobial, antiviral, and anticancer activities. The presence of halogens enhances its ability to interact with biological targets.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its derivatives can act as intermediates in the synthesis of pesticides and advanced materials.
Mécanisme D'action
The mechanism of action of 6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms enhance its binding affinity through halogen bonding and hydrophobic interactions. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biological pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Bromo-2-(methyl)-7-fluoroimidazo[1,2-a]pyridine
- 6-Chloro-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine
- 6-Bromo-2-(chloromethyl)-7-chloroimidazo[1,2-a]pyridine
Uniqueness
6-Bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms. This unique structure allows for specific interactions in biological systems and provides a versatile platform for further chemical modifications.
Propriétés
Formule moléculaire |
C8H5BrClFN2 |
|---|---|
Poids moléculaire |
263.49 g/mol |
Nom IUPAC |
6-bromo-2-(chloromethyl)-7-fluoroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C8H5BrClFN2/c9-6-4-13-3-5(2-10)12-8(13)1-7(6)11/h1,3-4H,2H2 |
Clé InChI |
SOWUHQXOPJMBNA-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN2C1=NC(=C2)CCl)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


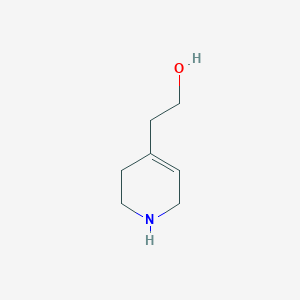


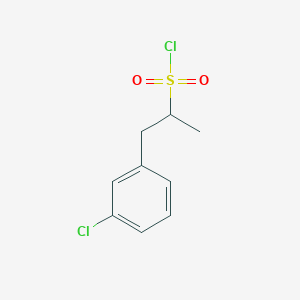

![O-[3-(2-fluorophenyl)prop-2-ynyl]hydroxylamine](/img/structure/B12842668.png)
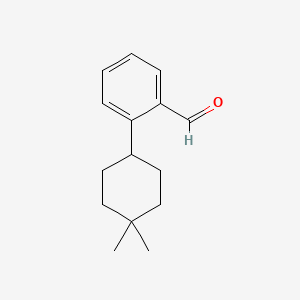
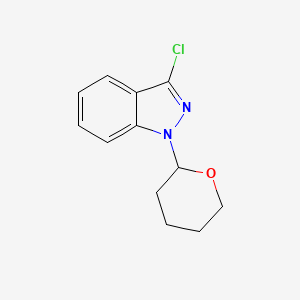
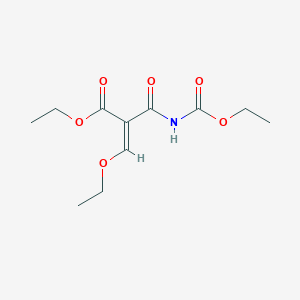
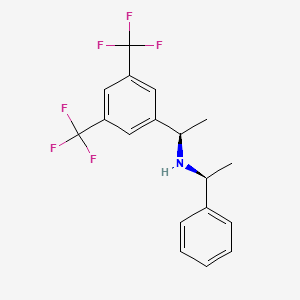
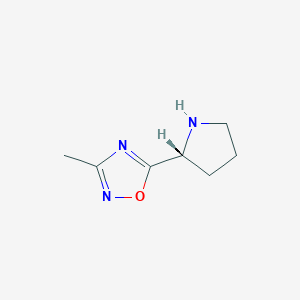

![1H-Imidazo[4,5-b]pyrazine, 5,6-dichloro-2-(difluoromethyl)-](/img/structure/B12842716.png)
